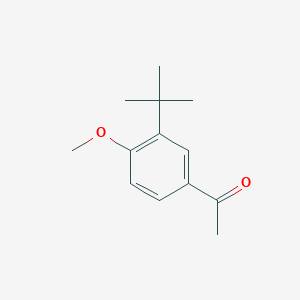
1-(3-Tert-butyl-4-methoxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Tert-butyl-4-methoxyphenyl)ethanone is a chemical compound that can be associated with aryl ketones. Aryl ketones are a class of organic compounds containing a carbonyl group (C=O) attached to an aromatic ring. The tert-butyl and methoxy substituents on the aromatic ring can influence the reactivity and physical properties of the molecule.
Synthesis Analysis
The synthesis of related aryl ketones has been demonstrated in the literature. For instance, a novel synthon for the synthesis of 1,3-terphenyls from aryl ketones has been reported, where 6-aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-ones are used as starting materials to produce symmetrical, unsymmetrical, and heteroaryl terphenyls in a single step . This indicates that similar strategies could potentially be applied to synthesize 1-(3-Tert-butyl-4-methoxyphenyl)ethanone by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of aryl ketones like 1-(3-Tert-butyl-4-methoxyphenyl)ethanone is characterized by the presence of an aromatic ring with electron-donating groups such as tert-butyl and methoxy groups. These groups can stabilize the molecule and affect its electronic properties. The tert-butyl group is bulky and can influence the steric environment of the molecule, while the methoxy group is an electron-donating substituent that can impact the electronic distribution within the aromatic ring.
Chemical Reactions Analysis
Aryl ketones can undergo various chemical reactions. For example, the electrochemical oxidation of 4-tert-butylcatechol, a related compound, in methanol has been studied, showing that it can undergo methoxylation to form the related methoxyquinone . This suggests that 1-(3-Tert-butyl-4-methoxyphenyl)ethanone could also participate in similar electrochemical reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of aryl ketones are influenced by their functional groups. The tert-butyl group can increase the hydrophobicity of the molecule, while the methoxy group can contribute to the overall polarity. The presence of these groups can affect the solubility, boiling point, and melting point of the compound. Additionally, the oxidation of related compounds, such as dibutyl (3,5-di-tert-butyl-4-hydroxybenzyl)phosphonate, has been studied, leading to the formation of methylenequinones and their dimerization products . This indicates that 1-(3-Tert-butyl-4-methoxyphenyl)ethanone may also exhibit interesting reactivity and stability characteristics, which could be explored further in the context of its physical and chemical properties.
Aplicaciones Científicas De Investigación
Chromatography and Mass Spectrometry Studies
1-(3-Tert-butyl-4-methoxyphenyl)ethanone has been studied in the context of aquatic chlorination of UV-filter avobenzone. Chlorinated compounds were identified as the main products, highlighting its role in environmental chemistry and public health studies (Kalister et al., 2016).
Phase Equilibrium Research
Research has been conducted on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents. This study is significant for understanding the physical chemistry of these compounds and their applications in material science (Li et al., 2019).
Structural Analysis
The crystal structure of derivatives like (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime has been analyzed. Such studies are crucial in the field of molecular chemistry for the development of new materials and drugs (Rao et al., 2014).
Polymerization Catalyst Research
Research has been conducted on compounds like 2,2'-(2-methoxybenzylidene)bis(4-methyl-6-tert-butylphenol) with trimethylaluminum, demonstrating its potential as a catalyst for polymerization. This has implications for industrial processes and materials science (Hsueh et al., 2002).
Antimicrobial Activity Studies
Compounds derived from 1-(3-Tert-butyl-4-methoxyphenyl)ethanone have been synthesized and evaluated for their antimicrobial activity. This is particularly relevant for the development of new pharmaceuticals (Nagamani et al., 2018).
Propiedades
IUPAC Name |
1-(3-tert-butyl-4-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9(14)10-6-7-12(15-5)11(8-10)13(2,3)4/h6-8H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTGMOQEGIONRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401233242 |
Source


|
| Record name | 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Tert-butyl-4-methoxyphenyl)ethanone | |
CAS RN |
142651-19-2 |
Source


|
| Record name | 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142651-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1,1-Dimethylethyl)-4-methoxyphenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401233242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


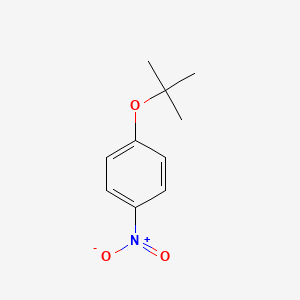
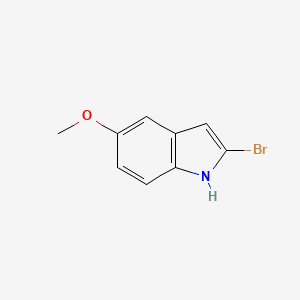
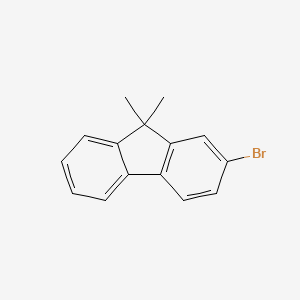

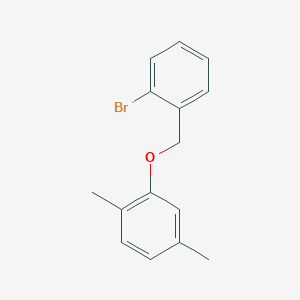

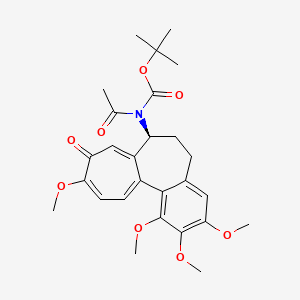
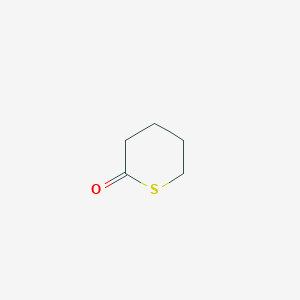
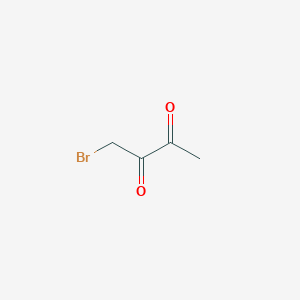


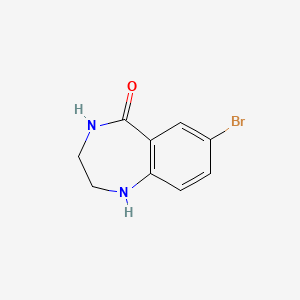
![Cyclopropanecarbonitrile, 1-[(diphenylmethylene)amino]-](/img/structure/B1278478.png)